molecular formula C8H4BrClN2 B184729 7-Bromo-2-chloroquinoxaline CAS No. 89891-65-6

7-Bromo-2-chloroquinoxaline

Cat. No.: B184729
CAS No.: 89891-65-6
M. Wt: 243.49 g/mol
InChI Key: AZUMKBQKUXTHCM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloroquinoxaline typically involves the reaction of 7-bromoquinoxalin-2-ol with phosphorus oxychloride in the presence of N,N-dimethylformamide (DMF) as a catalyst. The reaction is carried out at 100°C for 3 hours. After the reaction, the mixture is cooled, and the phosphorus oxychloride is removed under vacuum. The residue is then dissolved in ethyl acetate and dropped into ice water with stirring. The organic layer is extracted and washed with a saturated sodium bicarbonate solution, followed by concentration to yield this compound as a solid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-chloroquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with different reagents to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinoxaline derivative .

Scientific Research Applications

7-Bromo-2-chloroquinoxaline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various quinoxaline derivatives, which have applications in organic synthesis and material science.

    Biology: Quinoxaline derivatives, including this compound, exhibit biological activities such as antibacterial, antifungal, and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including drugs used to treat cancer and other diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Bromo-2-chloroquinoxaline involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, quinoxaline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

  • 7-Bromo-2-methoxyquinoxaline
  • 7-Bromo-3-methylquinoxaline
  • 2-Chloro-7-methylquinoxaline

Comparison: Compared to similar compounds, 7-Bromo-2-chloroquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms makes it a versatile intermediate for further functionalization and synthesis of complex molecules .

Properties

IUPAC Name

7-bromo-2-chloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUMKBQKUXTHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406760
Record name 7-bromo-2-chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89891-65-6
Record name 7-bromo-2-chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-2-chloroquinoxaline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

300 mL POCl3 and 1 mL DMF were added to 7-bromo-1H-quinoxalin-2-one (30 g, 133.0 mmol) under stirring. The mixture was heated to reflux over a period of 1 h and refluxed for 2 h. After cooling to rt, the mixture was slowly poured onto 1 kg crushed ice. After 1 h, the solid was filtered and the precipitate was washed with water and dried. The dry product was washed with 100 mL ethyl acetate/petrol ether (1:9) to yield 27 g (83%) of a brownish solid: 1H-NMR (300 MHz, CDCl3): δ=8.78 (1H, s), 8.21 (1H, s) 7.98 (1H, d), 7.83 (1H, d), ppm. UPLC-MS: RT=1.28 min; m/z (ES+) 243.5 [MH+]; required MW=242.5. Mp. 145° C.
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
83%

Synthesis routes and methods II

Procedure details

To the suspension of 7-bromoquinoxalin-2-ol (2 g, 8.88 mmol) in neat phosphorus oxychloride (7 mL) was added DMF (2 drops). The mixture was heated to 100° C. for 3 h. Then it was cooled to room temperature. Phosphorus oxychloride was removed under vacuum, and the residue was dissolved into EtOAc and dropped into ice water with stirring. The mixture was extracted with EtOAc for three times, the combined organic layer was washed with saturated NaHCO3 solution. Then the organic layer was concentrated to afford 7-bromo-2-chloroquinoxaline as a solid in 93% yield (2 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

Heat benzene-1,2-diamine (7.5 g, 69 mmol) and oxo-acetic acid ethyl ester (20 mL) in ethanol (100 mL) at 120° C. for 18 h. Cool, filter the resulting precipitate, and wash with dry ether to give 1H-quinoxalin-2-one (6.7 g). Dissolve 1H-quinoxalin-2-one in acetic acid (300 mL), add bromine (5 mL), and stir the reaction mixture for 1 h. Filter the resulting crystals and wash with ether to afford 7-bromo-1H-quinoxalin-2-one (7.2 g). Reflux 7-bromo-1H-quinoxalin-2-one in POCl3 (30 mL) for 18 h. Remove POCl3 in vacuo, dissolve the product in 3:1 chloroform/isopropyl alcohol, and wash the organic phase with saturated sodium bicarbonate. Dry over sodium sulfate and purify by silica gel flash chromatography eluting with dichloromethane to 10% methanol/90% dichloromethane to afford the title compound as a yellow solid (4.5 g, 58%). MS (electrospray, m/z) 243.0 and 245.0 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
chloroform isopropyl alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
58%

Synthesis routes and methods IV

Procedure details

To a suspension of 7-bromoquinoxalin-2(1H)-one (224 g, 1 mol, 1.0 eq.) in POCl3 (1000 mL) was added DMF (3.65 g, 0.05 mol, 0.05 eq.). The resulting mixture was stirred at 120° C. for 2 h, then cooled to rt and slowly poured into ice-water with vigorous stirring. The precipitate was collected by filtration and dried to afford 7-bromo-2-chloroquinoxaline as brown solid (180 g, 75%).
Quantity
224 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step One
Name
Quantity
3.65 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

7-bromo-2(1H)-quinoxalinone (47.2 g; 210 mmol) was added to phosphorus oxychloride (470 mL). The reaction mixture was stirred at 100° C. for 2 hours, cooled down to room temperature and evaporated to dryness. The crude product was taken up into DCM and poured onto ice, water and K2CO3 powder. The mixture was filtered over celite. The celite was washed twice with DCM. The organic layer was decanted, dried over MgSO4, filtered and evaporated to dryness to give 49 g (96%) of 7-bromo-2-chloro-quinoxaline (grey solid). MP=146° C.
Quantity
47.2 g
Type
reactant
Reaction Step One
Quantity
470 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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